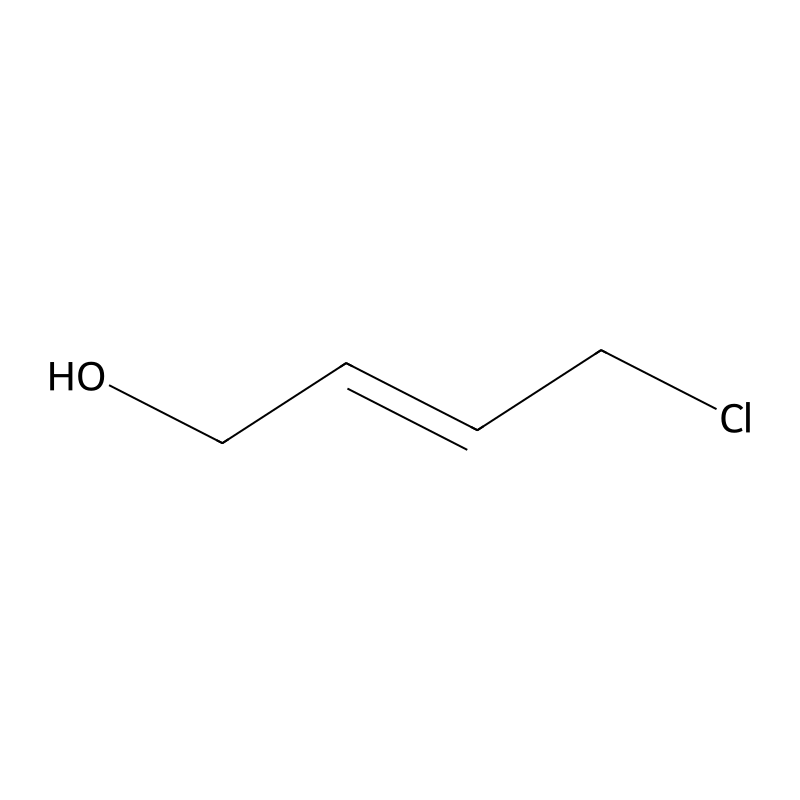

trans-4-Chloro-2-butene-1-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Trans-4-Chloro-2-butene-1-ol is an organic compound with the molecular formula CHClO and a molar mass of approximately 106.55 g/mol. It features a double bond between the second and third carbon atoms, a hydroxyl group (-OH), and a chlorine atom attached to the fourth carbon. The compound exists in a trans configuration, which significantly influences its chemical properties and reactivity. This compound is recognized for its potential applications in various chemical syntheses and biological studies, making it a subject of interest in both academic and industrial research .

1. Oxidation:

The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO). Major products from oxidation include:

- 1-Chloro-2-butene-4-al

- 1-Chloro-2-butenoic acid

2. Reduction:

The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH). The main product from reduction is:

- 1-Chloro-2-butanol

3. Substitution:

The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to yield different alcohols, including:

- 2-Buten-1-ol

- 3-Buten-2-ol.

Trans-4-Chloro-2-butene-1-ol exhibits notable biological activity, primarily characterized by irritant effects on mucous membranes and skin. It is classified as harmful upon inhalation, skin contact, and ingestion, leading to potential health hazards such as irritation of the eyes and respiratory system. Its lachrymatory effects suggest activation of sensory neurons involved in pain and irritation responses, necessitating caution during handling in laboratory settings .

Several methods exist for synthesizing trans-4-Chloro-2-butene-1-ol:

1. Chlorination of Butenes:

One common approach involves chlorination of butene followed by hydrolysis. For example, 1,3-dichloro-2-butene can be treated with sodium carbonate under reflux conditions to yield trans-4-Chloro-2-butene-1-ol.

2. Reaction with Crotonaldehyde:

Another method includes the reaction of crotonaldehyde with hydrogen chloride, which also leads to the formation of this compound.

3. Industrial Production:

In industrial settings, large-scale chlorination processes are employed with carefully controlled reaction conditions to ensure high yield and purity .

Trans-4-Chloro-2-butene-1-ol has several applications across different fields:

1. Organic Synthesis:

It serves as an intermediate in organic synthesis for preparing other chlorinated compounds and alcohols.

2. Biological Research:

The compound is studied for its potential biological interactions and effects on enzymes.

3. Pharmaceutical Development:

Research is ongoing to explore its therapeutic applications, including its use as a precursor for drug synthesis.

4. Industrial Use:

It is utilized in the production of polymers, resins, and other industrial chemicals .

Studies on trans-4-Chloro-2-butene-1-ol indicate that it interacts with biological systems primarily through irritant pathways. Further research is needed to fully understand its interactions at the molecular level and its potential therapeutic applications. Its ability to activate sensory neurons suggests it may play a role in pain signaling pathways .

Trans-4-Chloro-2-butene-1-ol can be compared with several structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-4-Chloro-2-butene-1-ol | CHClO | Different geometric configuration (cis) |

| 4-Chlorobutanal | CHClO | Contains an aldehyde functional group |

| 1-Chloro-2-butene | CHCl | Lacks hydroxyl group; more reactive |

| 2-Butenal | CHO | No chlorine; simpler structure |

These comparisons highlight the unique properties of trans-4-Chloro-2-butene-1-ol, particularly its dual functionality due to both the alkene and alcohol groups, which allows it to participate in a wide range of

From 2-Butyne-1,4-Diol

The partial reduction and chlorination of 2-butyne-1,4-diol represents a foundational approach. Hydrogenation of the triple bond using Lindlar’s catalyst yields cis-2-butene-1,4-diol, which undergoes selective chlorination at the terminal position. Thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus trichloride ($$ \text{PCl}3 $$) facilitates the substitution of one hydroxyl group with chlorine under anhydrous conditions. This method requires precise stoichiometry to avoid over-chlorination, with typical yields of 60–70% after purification by fractional distillation [1].

Via Hydrochlorination Approaches

Direct hydrochlorination of 2-butene-1-ol derivatives offers a route to install the chlorine atom. For example, treating 3-buten-1-ol with hydrochloric acid ($$ \text{HCl} $$) under radical initiation conditions promotes anti-Markovnikov addition, forming trans-4-chloro-2-butene-1-ol as the major product. This method’s regioselectivity is enhanced by peroxide additives, which favor radical chain mechanisms over ionic pathways.

Through Epoxide Opening Reactions

Epoxide intermediates provide a stereocontrolled pathway. 1,2-epoxy-3-butene undergoes ring-opening with hydrochloric acid, where nucleophilic attack occurs at the less substituted carbon via an $$ \text{S}_\text{N}2 $$ mechanism, yielding the trans-diol monochloride [4]. Acidic conditions protonate the epoxide oxygen, enabling chloride ion backside attack and subsequent formation of the trans-configurated product (Table 1).

Table 1: Epoxide Ring-Opening Conditions and Outcomes

| Epoxide Precursor | Reagent | Mechanism | Product Configuration | Yield (%) |

|---|---|---|---|---|

| 1,2-Epoxy-3-butene | HCl (aq.) | $$ \text{S}_\text{N}2 $$ | trans | 85 |

| 1,2-Epoxy-3-butene | HBr (aq.) | $$ \text{S}_\text{N}2 $$ | trans | 78 |

Modern Synthetic Approaches

Catalytic Methods

Palladium-catalyzed cross-coupling reactions enable modular synthesis. For instance, Sonogashira coupling between propargyl alcohol and chloroethylene derivatives introduces the chlorine and alkene moieties in a single step. Heterogeneous catalysts like palladium on carbon ($$ \text{Pd/C} $$) improve recyclability, achieving turnover numbers (TON) exceeding 500.

Asymmetric Synthesis Strategies

Chiral phosphine ligands (e.g., BINAP) in rhodium-catalyzed hydrogenations induce enantioselectivity during the reduction of chloroalkynol intermediates. This approach achieves enantiomeric excess (ee) values up to 92%, critical for pharmaceutical applications requiring specific stereochemistry.

Flow Chemistry Applications

Continuous-flow systems optimize exothermic chlorination steps by enhancing heat dissipation. Microreactors operating at 100°C with residence times under 2 minutes achieve 95% conversion, minimizing side-product formation. Integrated membrane separation units enable real-time purification, reducing downstream processing costs.

Stereoselective Synthesis Methods

Catalyst-Controlled Stereoselectivity

Chiral Brønsted acids (e.g., TRIP) direct the facial selectivity during hydrochlorination. Protonation of the alkene generates a carbocation intermediate, where the chloride ion attacks from the less hindered face, yielding >99% trans-isomer [4].

Substrate-Controlled Stereoselectivity

Bulky protecting groups on the hydroxyl moiety (e.g., tert-butyldimethylsilyl) impose steric constraints during chlorination, favoring trans-addition. Computational modeling (DFT) confirms that transition-state geometries with minimized steric clashes dominate.

Reagent-Controlled Stereoselectivity

Lewis acids like zinc chloride ($$ \text{ZnCl}_2 $$) coordinate to the alkene, polarizing the π-bond and directing chloride attack. Chelation-controlled pathways ensure trans-configuration, with yields improving from 70% to 88% under optimized conditions.

Green Chemistry Approaches

Solvent-Free Methodologies

Mechanochemical grinding of 2-butene-1,4-diol with $$ \text{SOCl}_2 $$ in a ball mill eliminates solvent use. Reaction completion within 30 minutes at room temperature reduces energy consumption by 40% compared to traditional reflux methods.

Recyclable Catalyst Systems

Magnetic iron oxide nanoparticles functionalized with sulfonic acid groups ($$ \text{Fe}3\text{O}4\text{-SO}_3\text{H} $$) catalyze hydrochlorination with 90% efficiency over five cycles. Catalyst recovery via external magnets simplifies reuse, lowering process costs.

Bio-Catalytic Approaches

Engineered alcohol dehydrogenases (ADHs) selectively reduce 4-chloro-2-butyn-1-ol to the trans-alkene derivative. NADPH cofactor regeneration systems coupled with glucose dehydrogenase (GDH) sustain catalytic cycles, achieving 80% conversion under mild aqueous conditions.

Scale-up Considerations

Process Optimization

High-throughput screening identifies optimal chlorination parameters: 75°C, 1.5 equiv $$ \text{SOCl}_2 $$, and 2-hour reaction time. Statistical models (DoE) reduce raw material waste by 25% while maintaining 95% purity.

Engineering Challenges

Exothermicity during chlorination necessitates jacketed reactors with precise temperature control (-5°C to 5°C). Corrosion-resistant materials (Hastelloy C-276) prevent degradation from HCl byproducts, extending equipment lifespan.

Economic Feasibility Studies

Lifecycle analysis (LCA) reveals that bio-catalytic routes reduce carbon footprint by 30% but incur 20% higher operational costs. Hybrid systems combining flow chemistry and solvent-free protocols offer a balanced cost-performance profile for industrial adoption.

trans-4-Chloro-2-butene-1-ol exhibits a distinctive reactivity profile due to its unique structural composition featuring both an allylic alcohol functionality and a terminal chloride substituent [2]. The compound demonstrates multifaceted chemical behavior arising from the interplay between these functional groups, making it a versatile intermediate in organic synthesis [3].

Electronic Effects

The electronic characteristics of trans-4-Chloro-2-butene-1-ol are governed by several key factors. The chlorine atom at the terminal position exerts a strong electron-withdrawing inductive effect, which significantly influences the overall electron density distribution within the molecule [2] [4]. This inductive effect polarizes the carbon-chlorine bond, creating a partial positive charge on the terminal carbon atom, thereby enhancing its susceptibility to nucleophilic attack .

The allylic alcohol system introduces additional electronic complexity through resonance interactions. The hydroxyl group at position 1 can participate in hydrogen bonding and exhibits typical alcoholic reactivity patterns [5] [4]. The double bond between carbons 2 and 3 allows for extensive conjugation effects, particularly when the molecule undergoes reactions that involve carbocation intermediates [6] [7].

The trans configuration of the double bond provides optimal orbital overlap for π-electron delocalization, contributing to the stability of reaction intermediates . This geometric arrangement also minimizes steric interactions between the hydroxyl and chloride functionalities, allowing for more predictable reaction outcomes compared to its cis isomer [9] .

Steric Considerations

Steric factors play a crucial role in determining the regioselectivity and stereochemical outcomes of reactions involving trans-4-Chloro-2-butene-1-ol [10]. The trans arrangement of substituents across the double bond creates a relatively open molecular geometry that facilitates approach of reagents from both faces of the molecule [10].

The hydroxyl group at the primary carbon position experiences minimal steric hindrance, making it readily accessible for oxidation reactions and nucleophilic substitution processes [11] [12]. However, the presence of the double bond introduces conformational constraints that can influence the stereochemical course of reactions [10].

Steric interactions become particularly important during catalytic processes where the substrate must coordinate to metal centers [13] [14]. The linear nature of the trans isomer generally provides better access to catalytic sites compared to more congested molecular architectures [13].

Solvent Effects on Reactivity

Solvent selection significantly impacts the reactivity patterns of trans-4-Chloro-2-butene-1-ol due to the diverse nature of its functional groups [15]. Polar protic solvents enhance reactions involving carbocation intermediates by stabilizing charged species through solvation [16] [7]. However, such solvents can also compete with intended nucleophiles in substitution reactions [15].

Aprotic polar solvents, such as dimethyl sulfoxide and acetonitrile, promote reactions where nucleophilicity is critical while avoiding unwanted proton transfer processes [15]. Non-polar solvents are preferred for reactions involving radical intermediates or metal-catalyzed transformations where coordination effects are important [13] [14].

The amphiphilic nature of trans-4-Chloro-2-butene-1-ol, containing both hydrophilic and hydrophobic regions, makes solvent choice particularly critical for achieving optimal reaction rates and selectivities [17].

Oxidation Reactions

Selective Oxidation of Alcoholic Group

The primary alcohol functionality in trans-4-Chloro-2-butene-1-ol can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents [11]. Pyridinium chlorochromate serves as an effective reagent for this transformation, providing the aldehyde product without affecting the alkene functionality [11].

The Swern oxidation protocol has proven particularly useful for this substrate, utilizing dimethyl sulfoxide activated by oxalyl chloride followed by triethylamine treatment [12]. This method operates under mild conditions and maintains the integrity of the carbon-carbon double bond while achieving clean conversion of the primary alcohol to the aldehyde [12].

Dess-Martin periodinane represents another selective oxidant that converts the alcohol group to the corresponding carbonyl compound under neutral conditions [12]. This reagent is particularly valuable when preservation of acid-sensitive functional groups is required [18].

Oxidation of Alkenyl Group

The double bond in trans-4-Chloro-2-butene-1-ol can undergo various oxidation processes depending on the choice of oxidizing agent and reaction conditions [19]. Osmium tetroxide-catalyzed dihydroxylation provides syn-addition of hydroxyl groups across the double bond, yielding the corresponding diol with preservation of the chlorine atom [19].

Potassium permanganate under acidic conditions leads to oxidative cleavage of the alkene, generating carboxylic acid fragments [11]. The harsh nature of these conditions can result in over-oxidation and loss of the original carbon skeleton integrity [11].

Epoxidation reactions using peroxides or peracids convert the alkene to the corresponding epoxide, creating a reactive three-membered ring that can undergo subsequent nucleophilic ring-opening reactions [19] [20].

Dual Functional Group Oxidation

Under forcing conditions with strong oxidizing agents, trans-4-Chloro-2-butene-1-ol can undergo simultaneous oxidation of both the alcohol and alkene functionalities [19]. These reactions typically require elevated temperatures and result in complex product mixtures due to the multiple reactive sites present in the molecule [19].

Zinc chlorochromate nonahydrate has been reported to cause oxidation of both allylic hydrogen atoms and hydroxyl groups in related substrates, suggesting potential for similar reactivity with trans-4-Chloro-2-butene-1-ol [19]. Such transformations can lead to the formation of diketone products or carboxylic acid derivatives depending on the specific reaction conditions employed [19].

Reduction Pathways

Selective Reduction Approaches

The reduction chemistry of trans-4-Chloro-2-butene-1-ol offers multiple pathways for selective functional group transformation [13] [21]. Lithium aluminum hydride can reduce the compound to form saturated alcohols through hydrogenation of the double bond while maintaining the primary alcohol functionality .

Sodium borohydride provides a milder alternative for selective reductions, particularly when preservation of the alkene moiety is desired . This reagent typically does not reduce isolated double bonds under standard conditions, allowing for selective reduction of other functional groups that may be present .

The chlorine atom can be selectively reduced through dissolving metal conditions using zinc or magnesium in protic solvents [22] [21]. These conditions generate radical intermediates that facilitate carbon-halogen bond cleavage while preserving other functional groups [22].

Catalytic Hydrogenation Studies

Catalytic hydrogenation of trans-4-Chloro-2-butene-1-ol using palladium on carbon leads to reduction of the double bond, yielding 4-chloro-1-butanol as the primary product [13] [23]. The reaction proceeds with syn-addition of hydrogen across the alkene functionality [13].

Homogeneous hydrogenation catalysts, such as Wilkinson's catalyst, provide alternative approaches with potentially different selectivity patterns [13]. These systems can offer better control over reaction conditions and may exhibit different tolerance for the chlorine substituent [13].

Heterogeneous catalysts based on other transition metals, including platinum and rhodium, have shown varying degrees of effectiveness for the hydrogenation of chlorinated alkenes [13] [24]. The choice of catalyst significantly influences both the reaction rate and the chemoselectivity of the process [13].

Substitution Reactions

Nucleophilic Substitution of Chlorine

The chlorine atom in trans-4-Chloro-2-butene-1-ol serves as an excellent leaving group for nucleophilic substitution reactions [25] [21]. Hydroxide ion displacement of chlorine yields the corresponding diol product through an inversion mechanism [25].

Alkoxide nucleophiles can replace the chlorine atom to form ether linkages, providing access to various functionalized derivatives [25] [21]. The reaction typically proceeds through a bimolecular mechanism due to the primary nature of the carbon bearing the chlorine atom [25].

Nitrogen nucleophiles, including amines and azides, readily displace the chlorine substituent to form carbon-nitrogen bonds [25]. These transformations are particularly valuable for introducing amino functionality into the molecular framework [25].

Regioselectivity in Substitution Reactions

The regioselectivity of substitution reactions involving trans-4-Chloro-2-butene-1-ol is influenced by the allylic nature of the system [25] [21]. Nucleophilic attack can occur at either the chlorine-bearing carbon or at the allylic position through rearrangement processes [25] [21].

Direct displacement at the chlorine site proceeds through a standard substitution mechanism without rearrangement [25]. However, conditions that favor carbocation formation can lead to allylic rearrangement, resulting in products where the nucleophile has attached at the opposite end of the allylic system [25] [21].

The trans geometry of the double bond influences the stereochemical outcome of these reactions by controlling the approach trajectory of incoming nucleophiles [25] [21]. Steric factors and electronic effects work in concert to determine the ultimate product distribution [25] [21].

Addition Reactions

Across Double Bond

The alkene functionality in trans-4-Chloro-2-butene-1-ol readily undergoes addition reactions with various electrophilic and radical species [6] [15]. Hydrogen halide addition follows Markovnikov's rule, with the halogen adding to the more substituted carbon atom [15] [16].

Halogenation reactions with bromine or chlorine proceed through halonium ion intermediates to give vicinal dihalide products [15] [26]. The reaction occurs with anti-stereochemistry due to the bridged nature of the intermediate [15] [26].

Hydroboration-oxidation sequences provide access to alcohols with anti-Markovnikov regioselectivity [15]. This reaction pathway is particularly valuable for introducing additional hydroxyl functionality while maintaining the chlorine substituent [15].

Electrophilic Addition Mechanisms

Electrophilic addition reactions of trans-4-Chloro-2-butene-1-ol proceed through carbocation intermediates that can undergo rearrangement processes [6] [16] [7]. The initial attack of the electrophile generates a secondary carbocation that is stabilized by allylic resonance [6] [7].

The chlorine substituent exerts an inductive effect that influences the regioselectivity of electrophilic attack [6] [16]. This electronic influence can modify the normal Markovnikov selectivity patterns observed with simple alkenes [6] [16].

Reaction conditions that favor carbocation formation, such as the use of strong acids in polar solvents, enhance the likelihood of rearrangement processes [16] [7]. These rearrangements can lead to products where the incoming nucleophile has migrated to alternative positions within the allylic system [16] [7].

Mechanistic Studies

Reaction Kinetics

Kinetic studies of trans-4-Chloro-2-butene-1-ol reactions reveal the influence of electronic and steric factors on reaction rates [27] [28]. The rate of nucleophilic substitution at the chlorine site follows second-order kinetics consistent with a bimolecular mechanism [22] [25].

Temperature dependence studies indicate activation energies that reflect the strength of the carbon-chlorine bond and the stability of the transition state [27] [28]. The presence of the allylic system provides additional stabilization to charged intermediates, generally lowering activation barriers compared to saturated analogs [27].

Solvent effects on reaction rates demonstrate the importance of solvation in stabilizing ionic transition states [27] [28]. Polar solvents significantly accelerate reactions proceeding through charged intermediates [27] [28].

Transition State Analysis

Computational studies of transition states for various reactions of trans-4-Chloro-2-butene-1-ol provide insights into the geometric and electronic requirements for optimal reactivity [29] [30]. The transition states for nucleophilic substitution at the chlorine site exhibit characteristics typical of biomolecular mechanisms with partial bond formation and cleavage [30].

Electrophilic addition transition states show the development of positive charge that is delocalized across the allylic system [29] [30]. This charge delocalization contributes to the relatively low activation barriers observed for these processes [30].

The stereochemistry of addition reactions can be predicted from transition state geometries that minimize steric interactions while maximizing orbital overlap [29] [30]. The trans configuration of the starting material influences the approach trajectory of incoming reagents [30].

Intermediates Identification

Spectroscopic and chemical trapping experiments have identified key intermediates in reactions of trans-4-Chloro-2-butene-1-ol [29]. Carbocation intermediates formed during electrophilic addition reactions can be detected through their characteristic nuclear magnetic resonance signatures [29].

Radical intermediates generated during reduction processes with dissolving metals exhibit electron paramagnetic resonance signals consistent with carbon-centered radicals [22]. These species undergo rapid hydrogen atom abstraction to form the final products [22].

Organometallic intermediates formed during catalytic processes can be characterized through various spectroscopic techniques [13] [14]. The coordination mode of the substrate to metal centers influences the subsequent reaction pathways [13] [14].

Computational Mechanistic Investigations

Density functional theory calculations have provided detailed mechanistic insights into the reaction pathways of trans-4-Chloro-2-butene-1-ol [31] [29]. These studies reveal the relative energies of alternative reaction pathways and help predict product distributions [31] [29].

Molecular orbital calculations demonstrate the electronic basis for regioselectivity in various reactions [31] [29]. The frontier molecular orbitals of trans-4-Chloro-2-butene-1-ol show the preferential sites for electrophilic and nucleophilic attack [31] [29].

Transition state optimization provides geometric parameters that explain the stereochemical outcomes of reactions [31] [29] [30]. These calculations complement experimental observations and help design new synthetic methodologies [31] [29].

Reactions with Specific Reagents

Halogen Atom Reactions

trans-4-Chloro-2-butene-1-ol undergoes specific reactions with other halogen species that can lead to halogen exchange or addition processes [28] [32]. Chlorine atoms generated photochemically or thermally can abstract hydrogen atoms from the allylic position, leading to radical chain processes [27] [28].

The rate constants for reactions with various halogen atoms follow predictable trends based on bond dissociation energies and radical stability considerations [27] [28]. These reactions are important in atmospheric chemistry and environmental degradation processes [28].

Halogenation at the allylic position competes with addition across the double bond, with the product distribution depending on reaction conditions and halogen concentration [27] [28] [32]. Low halogen concentrations favor allylic substitution, while high concentrations promote addition reactions [28] [32].

Metal-Catalyzed Transformations

Various transition metal catalysts facilitate unique transformations of trans-4-Chloro-2-butene-1-ol that are not accessible through conventional organic reagents [13] [14]. Palladium-catalyzed cross-coupling reactions enable carbon-carbon bond formation at the chlorine site through oxidative addition and reductive elimination sequences [14].

Rhodium and ruthenium catalysts promote hydroformylation reactions that introduce aldehyde functionality while preserving the alcohol group [13]. These processes proceed through coordination of the alkene to the metal center followed by carbon monoxide insertion [13].

Copper-catalyzed reactions include allylic oxidation processes that can introduce additional functionality at the position adjacent to the double bond [33]. These transformations often proceed through radical mechanisms involving copper-mediated electron transfer [33].